(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(1-naphthylhydrazono)-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features multiple functional groups, including a naphthylhydrazono group, a nitrophenyl group, a phenylthiazolyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-naphthylhydrazono)-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazolone core: This can be achieved by the reaction of a hydrazine derivative with a β-diketone.
Introduction of the naphthylhydrazono group: This step might involve the reaction of the pyrazolone intermediate with a naphthylhydrazine derivative.
Attachment of the nitrophenyl group: This could be done through a nitration reaction followed by a coupling reaction.
Incorporation of the phenylthiazolyl group: This might involve a thiazole formation reaction followed by a coupling reaction with the pyrazolone intermediate.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydrazono and thiazole moieties.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the hydrazono group could lead to the formation of an azo compound.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Catalysis: It may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Biology and Medicine
Pharmacological studies: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Materials science: The compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 4-(1-naphthylhydrazono)-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-naphthylhydrazono)-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: can be compared with other pyrazolone derivatives, thiazole-containing compounds, and hydrazono compounds.
Uniqueness
Structural complexity: The combination of multiple functional groups in a single molecule makes it unique and potentially versatile in its applications.
Potential for diverse interactions: The presence of aromatic rings, nitro groups, and hydrazono groups allows for a wide range of chemical and biological interactions.
Properties
Molecular Formula |
C28H18N6O3S |
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Molecular Weight |
518.5 g/mol |
IUPAC Name |
4-(naphthalen-1-yldiazenyl)-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H18N6O3S/c35-27-26(31-30-23-12-6-10-18-7-4-5-11-22(18)23)25(20-13-15-21(16-14-20)34(36)37)32-33(27)28-29-24(17-38-28)19-8-2-1-3-9-19/h1-17,32H |
InChI Key |
POJYRIGCKGOBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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